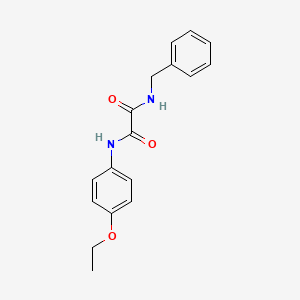

![molecular formula C24H26N2O5S B2546025 1-[4-(2-甲氧基苯氧基)苯磺酰基]-4-(2-甲氧基苯基)哌嗪 CAS No. 606945-04-4](/img/structure/B2546025.png)

1-[4-(2-甲氧基苯氧基)苯磺酰基]-4-(2-甲氧基苯基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

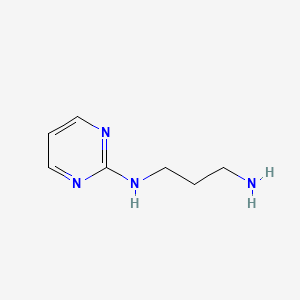

The compound "1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine" is a piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological properties and have been studied for their potential as central nervous system agents, antimicrobial agents, and serotonin-selective reuptake inhibitors (SSRIs) .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions. For example, a related compound, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, was synthesized by reacting 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . Similarly, 1-benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine was synthesized and confirmed by X-ray diffraction study . These methods suggest that the synthesis of the compound would likely involve a similar nucleophilic substitution reaction using the appropriate sulfonyl chloride and methoxyphenyl piperazine precursor.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied using X-ray crystallography. For instance, the crystal and molecular structure of a novel 1-benzhydryl piperazine derivative revealed that the piperazine ring adopts a chair conformation and the geometry around the sulfur atom is distorted tetrahedral . These findings are crucial for understanding the three-dimensional arrangement of atoms in the compound and can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of the sulfonyl group allows for further chemical modifications, which can be used to fine-tune the properties of the compound for specific applications. The methoxy groups on the phenyl rings may influence the electronic properties of the molecule and affect its binding affinity to biological receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intermolecular hydrogen bonding interactions, as observed in the crystal structure of related compounds, can affect the compound's solubility and melting point . The electronic properties imparted by the methoxy and sulfonyl groups can also affect the compound's reactivity and its interaction with biological systems .

科学研究应用

哌嗪衍生物及其治疗用途

哌嗪是一种含氮六元杂环,在药物的合理设计中具有重要意义。它存在于大量具有各种治疗用途的知名药物中,例如抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药和造影剂。对哌嗪核上的取代模式进行微小的修饰可以显著改变所得分子的药用潜力。这种适应性突显了哌嗪类分子在药物发现中的广泛潜力,表明轻微的修饰可能对所得化合物的药代动力学和药效动力学因素产生重大影响 (A. Rathi 等人,2016)。

哌嗪作为抗分枝杆菌化合物中的构建模块

哌嗪是一种用途广泛的具有重要药用价值的支架,尤其是在针对结核分枝杆菌 (MTB),包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株的抗分枝杆菌化合物的开发中。本综述重点介绍了哌嗪作为基于哌嗪的有效抗结核分子的设计、原理和构效关系 (SAR) 中的关键构建模块的作用。所提供的见解可以帮助药剂化学家开发出更安全、更具选择性且更具成本效益的抗分枝杆菌剂 (P. Girase 等人,2020)。

在 DNA 小沟结合中的应用

合成染料 Hoechst 33258,一种具有两个苯并咪唑基团和一个苯酚基团的 N-甲基哌嗪衍生物,以其与双链 B-DNA 小沟的强结合而闻名,对富含 AT 的序列具有特异性。Hoechst 衍生物,包括含有哌嗪成分的衍生物,用于染色体和细胞核染色、细胞核 DNA 含量分析、放射性保护剂和拓扑异构酶抑制剂等各种应用中。对 Hoechst 33258 及其类似物的综述强调了哌嗪衍生物在合理药物设计和作为研究 DNA 序列识别和结合的模型系统中的效用 (U. Issar & R. Kakkar,2013)。

哌嗪在代谢和处置研究中的应用

芳基哌嗪衍生物以其在治疗抑郁症、精神病或焦虑症中的临床应用而闻名,它会经历广泛的代谢,包括 CYP3A4 依赖的 N-脱烷基化得到 1-芳基哌嗪。本综述讨论了影响 1-芳基哌嗪与母体药物比率的代谢途径、生理和病理因素,并探讨了它们在芳基哌嗪衍生物的药理作用中的潜在作用。它强调了芳基哌嗪代谢的复杂性和个体对这些药物的反应的可变性 (S. Caccia,2007)。

属性

IUPAC Name |

1-[4-(2-methoxyphenoxy)phenyl]sulfonyl-4-(2-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S/c1-29-22-8-4-3-7-21(22)25-15-17-26(18-16-25)32(27,28)20-13-11-19(12-14-20)31-24-10-6-5-9-23(24)30-2/h3-14H,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVAVRAINGMOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)

![methyl 2-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2545949.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2545951.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2545953.png)

![[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine](/img/structure/B2545954.png)

![Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2545964.png)